A-Factor

説明

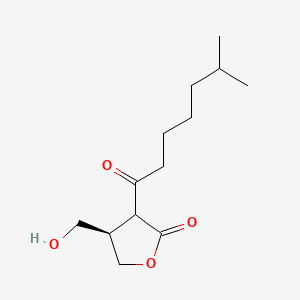

structure in first source

特性

CAS番号 |

51311-41-2 |

|---|---|

分子式 |

C13H22O4 |

分子量 |

242.31 g/mol |

IUPAC名 |

(4R)-4-(hydroxymethyl)-3-(6-methylheptanoyl)oxolan-2-one |

InChI |

InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h9-10,12,14H,3-8H2,1-2H3/t10-,12?/m1/s1 |

InChIキー |

REAWNMHCBIUKLZ-RWANSRKNSA-N |

異性体SMILES |

CC(C)CCCCC(=O)[C@@H]1[C@@H](COC1=O)CO |

正規SMILES |

CC(C)CCCCC(=O)C1C(COC1=O)CO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone 2S-isocapryloyl-3S-hydroxymethyl-gamma-butyrolactone A-factor (Streptomyces) L-factor (Streptomyces) |

製品の起源 |

United States |

Foundational & Exploratory

The A-Factor Biosynthesis Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a small, diffusible signaling molecule that acts as a microbial hormone in Streptomyces griseus and related species. It plays a pivotal role in regulating a complex gene network that controls morphological differentiation and the production of secondary metabolites, including the antibiotic streptomycin. The biosynthesis of this compound is a tightly regulated process, initiated from primary metabolic precursors. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, its regulatory circuits, and the experimental methodologies used to elucidate its components.

Introduction

The genus Streptomyces is renowned for its complex life cycle, involving the formation of mycelial structures and spores, and for its prolific production of a wide array of bioactive secondary metabolites. The transition from vegetative growth to these differentiated states is often controlled by small, diffusible signaling molecules. In Streptomyces griseus, this compound is a key autoregulator that, upon reaching a critical concentration, triggers a signaling cascade leading to streptomycin biosynthesis and aerial mycelium formation[1][2][3]. Understanding the biosynthesis of this critical signaling molecule is paramount for manipulating secondary metabolite production for industrial and therapeutic purposes.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from precursors derived from primary metabolism: dihydroxyacetone phosphate (DHAP) from glycolysis and a β-ketoacyl-acyl carrier protein (ACP) from fatty acid biosynthesis[1][4]. The pathway is primarily defined by the key enzyme AfsA and a subsequent reduction step. Two potential routes, Pathway A and Pathway B, have been proposed for the latter stages of the synthesis.

Key Enzymes and Precursors

The central enzyme in this compound biosynthesis is AfsA . This enzyme catalyzes the condensation of 8-methyl-3-oxononanoyl-ACP and DHAP to form an 8-methyl-3-oxononanoyl-DHAP ester. The afsA gene is considered the key determinant for this compound production, as its presence alone can confer this compound synthesis capabilities to heterologous hosts like Escherichia coli.

The second key enzyme identified is BprA , an NADPH-dependent reductase encoded by a gene located downstream of afsA. BprA is involved in the reduction of a butenolide phosphate intermediate in Pathway B.

The precursor molecules are:

-

Dihydroxyacetone phosphate (DHAP): A common intermediate in glycolysis.

-

8-methyl-3-oxononanoyl-acyl carrier protein (ACP): A β-keto acid derivative originating from branched-chain fatty acid biosynthesis.

Proposed Biosynthetic Routes

Two alternative pathways have been proposed for the conversion of the initial AfsA product to this compound:

-

Pathway A: This pathway involves the dephosphorylation of the 8-methyl-3-oxononanoyl-DHAP ester by a phosphatase, followed by a non-enzymatic intramolecular aldol condensation to form a butenolide. This intermediate is then reduced by a reductase to yield this compound. The specific enzymes for this pathway, other than the initial AfsA-catalyzed step, have not been definitively identified in S. griseus.

-

Pathway B: In this route, the 8-methyl-3-oxononanoyl-DHAP ester first undergoes a non-enzymatic intramolecular aldol condensation to produce a butenolide phosphate. This intermediate is then reduced by the NADPH-dependent reductase BprA. The final step is the removal of the phosphate group by a phosphatase to form this compound. Due to the operon-like structure of afsA and bprA, Pathway B is considered the major route for this compound biosynthesis in S. griseus.

References

- 1. The Level of AdpA Directly Affects Expression of Developmental Genes in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The level of AdpA directly affects expression of developmental genes in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

The A-Factor Receptor Protein ArpA: A Master Regulator of Streptomyces Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The A-factor receptor protein, ArpA, is a critical transcriptional regulator in Streptomyces griseus and its homologs are found across the Streptomyces genus. It functions as a homodimeric DNA-binding protein that represses the transcription of the adpA gene, a key activator of both secondary metabolism and morphological differentiation. The binding of a small signaling molecule, this compound, to ArpA induces a conformational change that leads to its dissociation from the adpA promoter, thereby derepressing adpA transcription and initiating a complex developmental cascade. This guide provides a comprehensive overview of the function of ArpA, focusing on its molecular mechanisms, the signaling pathway it governs, and the experimental methodologies used to elucidate its role.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their complex lifecycle, involving morphological differentiation from a vegetative mycelium to spore-forming aerial hyphae. They are also prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. The transition from vegetative growth to these developmental processes is tightly regulated by a sophisticated network of signaling molecules and regulatory proteins. At the heart of this regulation in Streptomyces griseus lies the this compound signaling system, with the this compound receptor protein, ArpA, acting as the primary sensor and transducer of the this compound signal.

ArpA's function is intrinsically linked to its ability to act as a repressor. In the absence of its ligand, this compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), ArpA binds to a specific DNA sequence in the promoter region of the adpA gene, effectively silencing its expression. The AdpA protein is a crucial transcriptional activator that, once expressed, initiates a cascade of gene expression leading to antibiotic production and aerial mycelium formation. The accumulation of this compound to a critical concentration during the lifecycle triggers the release of ArpA from its DNA target, thus activating the entire developmental program. Understanding the intricacies of ArpA's function is therefore paramount for manipulating secondary metabolite production and for the development of new therapeutic agents.

Molecular Function of ArpA

DNA Binding and Repression

ArpA functions as a repressor by directly binding to the promoter of the adpA gene.[1] The N-terminal portion of ArpA contains a helix-turn-helix (HTH) DNA-binding motif, a common feature among bacterial transcription factors.[2] This motif mediates the specific recognition of and binding to a palindromic DNA sequence.

The consensus binding site for ArpA has been identified as a 22 bp palindrome. One half of this palindromic sequence is 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3'.[2] ArpA binds to this site as a homodimer, a common characteristic of transcriptional regulators that recognize palindromic sequences. This binding physically obstructs the binding of RNA polymerase to the adpA promoter, thereby preventing the initiation of transcription.

Ligand Binding and Derepression

The repressive function of ArpA is allosterically regulated by the binding of its specific ligand, this compound. This compound is a γ-butyrolactone signaling molecule that is produced by S. griseus in a growth-dependent manner. When the intracellular concentration of this compound reaches a certain threshold, it binds to a specific pocket within the ArpA protein. This binding event induces a conformational change in ArpA, which in turn leads to its dissociation from the adpA promoter.[1][2] The release of ArpA allows RNA polymerase to access the promoter and initiate the transcription of adpA, setting in motion the downstream developmental pathways.

The ArpA Signaling Pathway

The ArpA signaling pathway is a linear cascade that translates the chemical signal of this compound into a developmental response.

Data Presentation

| Parameter | Value | Reference |

| ArpA DNA Binding Site (one half-site) | 5'-GG(T/C)CGGT(A/T)(T/C)G(T/G)-3' | |

| ArpA-DNA Binding Affinity (Kd) | Not Reported | - |

| This compound Concentration for 50% Dissociation (IC50) | Not Reported | - |

| ArpA-DNA Stoichiometry | Homodimer to one binding site | Implied by palindromic binding site |

Experimental Protocols

Detailed, step-by-step protocols for the purification of ArpA and the execution of electrophoretic mobility shift assays (EMSAs) specifically for ArpA are not extensively documented in single, publicly available sources. However, based on general methodologies for protein purification from Streptomyces and standard EMSA protocols, a general workflow can be outlined.

General Workflow for ArpA Purification and DNA Binding Analysis

Methodological Considerations for Key Experiments

Purification of ArpA: Recombinant ArpA, often with an affinity tag (e.g., His-tag), can be overexpressed in a suitable host such as E. coli or a heterologous Streptomyces strain. Purification would typically involve affinity chromatography followed by size-exclusion chromatography to obtain a pure and homogenous protein preparation.

Electrophoretic Mobility Shift Assay (EMSA): To study the DNA binding activity of ArpA, a DNA probe containing the ArpA binding site is synthesized and labeled (e.g., with a radioactive isotope or a fluorescent dye). The purified ArpA protein is then incubated with the labeled probe in a suitable binding buffer. The reaction mixture is then resolved on a non-denaturing polyacrylamide gel. The formation of a protein-DNA complex results in a band with retarded mobility compared to the free probe.

To investigate the effect of this compound, increasing concentrations of this compound can be added to the binding reaction. The dissociation of the ArpA-DNA complex would be observed as a decrease in the intensity of the shifted band and a corresponding increase in the intensity of the free probe band.

Conclusion and Future Directions

The this compound receptor protein ArpA is a paradigm for understanding the regulation of antibiotic production and morphological differentiation in Streptomyces. Its function as a ligand-inducible repressor highlights the elegant control mechanisms that govern bacterial development. While the qualitative aspects of ArpA function are well-understood, a significant gap remains in the quantitative characterization of its interactions. Future research should focus on determining the precise binding affinities of ArpA for its DNA target and for this compound. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would be invaluable in this regard. A more detailed understanding of the structure-function relationships of ArpA, potentially through crystallographic studies of the protein in its apo, DNA-bound, and ligand-bound states, will provide deeper insights into its allosteric regulation. Such knowledge is not only of fundamental scientific interest but also holds significant potential for the rational design of strategies to enhance the production of valuable secondary metabolites in industrial settings.

References

- 1. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA-binding activity of the this compound receptor protein and its recognition DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for A-Factor Extraction from Streptomyces Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone, or autoregulator, produced by Streptomyces griseus.[1] It plays a critical role in the regulation of both morphological differentiation (spore formation) and secondary metabolism, most notably the production of the antibiotic streptomycin.[1][2][3] At nanomolar concentrations, this compound initiates a complex signaling cascade that triggers the expression of genes required for these processes.[1] The extraction and purification of this compound are essential for studying its regulatory mechanisms, identifying new bioactive compounds, and developing novel drug discovery platforms. This document provides a detailed protocol for the extraction and purification of this compound from Streptomyces griseus cultures.

This compound Signaling Pathway

The this compound signaling cascade is a well-characterized regulatory system in S. griseus. The process begins when this compound reaches a critical intracellular concentration. It then binds to its specific receptor, the ArpA protein. In the absence of this compound, ArpA acts as a repressor, binding to the promoter region of the adpA gene and blocking its transcription. The binding of this compound to ArpA causes a conformational change, leading to its dissociation from the DNA. This derepression allows for the transcription of adpA, a key transcriptional activator. AdpA then activates a regulon, including the strR gene, which is a pathway-specific activator for the entire streptomycin biosynthesis gene cluster. This cascade ultimately leads to streptomycin production and the onset of aerial mycelium formation.

Figure 1: this compound signaling cascade in S. griseus.

Experimental Protocols

The following protocols outline the steps for culturing S. griseus, extracting crude this compound, and subsequent purification.

Part 1: Culturing Streptomyces griseus

Optimal production of this compound typically occurs during the late exponential to early stationary phase of growth.

Materials:

-

Streptomyces griseus strain (e.g., IFO 13350)

-

YMPG Medium (per liter): 2g yeast extract, 2g meat extract, 4g Bacto-Peptone, 5g NaCl, 2g MgSO₄·7H₂O, 10g glucose. Adjust pH to 7.2.

-

Alternative Media: Starch Casein Agar or Tryptone Soy Agar can also be used.

-

Baffled Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Inoculation: Inoculate 50 mL of YMPG medium in a 250 mL baffled flask with spores or a mycelial stock of S. griseus.

-

Seed Culture: Incubate the culture at 28°C with vigorous shaking (200-250 rpm) for 48-72 hours to generate a seed culture.

-

Production Culture: Transfer the seed culture (2% v/v) into a larger volume of YMPG medium (e.g., 1 L in a 4 L baffled flask).

-

Incubation: Incubate the production culture at 28°C with vigorous shaking for 5-7 days. This compound production is generally highest as the culture enters the stationary phase.

Part 2: Crude this compound Extraction

This protocol uses liquid-liquid extraction to separate this compound from the culture broth.

Materials:

-

Ethyl acetate (or other suitable non-polar solvent)

-

Centrifuge and appropriate centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Cell Removal: Harvest the culture broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the mycelia.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

-

Solvent Extraction:

-

Transfer the supernatant to a large separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The top layer is the organic (ethyl acetate) phase containing this compound.

-

-

Collection of Organic Phase: Carefully drain and discard the lower aqueous layer. Collect the upper organic layer.

-

Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

Concentration: Pool all organic extracts and concentrate them to dryness using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude this compound extract.

Part 3: Purification of this compound

A multi-step chromatography process is used to purify this compound from the crude extract.

Materials:

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Solvents: n-hexane and ethyl acetate (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

Protocol:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in n-hexane.

-

Dissolve the crude extract in a minimal amount of n-hexane/ethyl acetate and load it onto the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor for the presence of this compound using a bioassay (e.g., by observing the restoration of spore formation in an this compound deficient mutant strain like S. griseus HH1) or by thin-layer chromatography (TLC).

-

-

Fraction Pooling and Concentration: Pool the active fractions and concentrate them to dryness using a rotary evaporator.

-

Reverse-Phase HPLC:

-

Dissolve the semi-purified extract in the HPLC mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

The purity of the final compound can be confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Figure 2: Workflow for this compound extraction and purification.

Data Presentation

The efficiency of the extraction process is critical for achieving a good yield of this compound. Several factors can influence the outcome of the solvent extraction step.

Table 1: Key Factors Influencing Solvent Extraction Efficiency

| Factor | Description | Impact on this compound Extraction |

| Solvent Choice | The polarity of the solvent should be matched to the analyte. This compound is a relatively non-polar γ-butyrolactone. | Non-polar solvents like ethyl acetate, diethyl ether, or chloroform are effective. The solvent must be immiscible with the aqueous culture medium. |

| pH of Aqueous Phase | The pH can alter the ionization state and solubility of the target compound. | For γ-butyrolactones, maintaining a neutral to slightly acidic pH can prevent hydrolysis of the lactone ring, preserving the molecule's integrity. |

| Solvent-to-Sample Ratio | The volume of solvent used relative to the volume of the culture supernatant. | A higher solvent ratio increases the concentration gradient, potentially improving extraction efficiency, but also increases cost and processing time. Multiple extractions with smaller solvent volumes are generally more efficient than a single extraction with a large volume. |

| Mixing/Agitation | The degree of mixing between the aqueous and organic phases. | Vigorous mixing increases the surface area for mass transfer, leading to faster and more complete extraction. |

| Temperature | The temperature at which the extraction is performed. | Higher temperatures can increase solubility and diffusion rates but may also risk degrading thermally sensitive compounds like this compound. Room temperature is typically sufficient. |

Table 2: Illustrative Example of this compound Purification Yield

The following table provides hypothetical data to illustrate the expected yield and purity at different stages of the purification process, starting from a 10-liter culture of S. griseus. Actual yields may vary significantly based on the strain, culture conditions, and extraction efficiency. In a wild-type S. griseus strain, this compound concentration can reach about 25-30 ng/mL (approximately 100 nM).

| Purification Stage | Starting Volume/Mass | Final Mass (mg) | Purity (%) | Overall Yield (%) |

| Culture Supernatant | 10 L | ~3.0 mg (estimated total) | <0.01% | 100% |

| Crude Extract | 10 L | 2.5 mg | ~1% | ~83% |

| Post-Silica Column | 2.5 mg | 1.2 mg | ~60% | ~40% |

| Post-HPLC | 1.2 mg | 0.8 mg | >98% | ~27% |

References

Application Notes and Protocols for A-Factor Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an A-Factor receptor (ArpA) binding assay. This assay is a crucial tool for the discovery and characterization of novel compounds that modulate the this compound signaling pathway in Streptomyces griseus, which is essential for streptomycin production and morphological differentiation.

Introduction to this compound Signaling

This compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone that regulates a complex signaling cascade in Streptomyces griseus.[1][2] The intracellular receptor for this compound is the ArpA protein, which functions as a transcriptional repressor.[1][3][4] In the absence of this compound, ArpA binds to the promoter region of the adpA gene, inhibiting its transcription. AdpA is a key transcriptional activator for a wide range of genes, including those in the streptomycin biosynthesis cluster. The binding of this compound to ArpA induces a conformational change in the ArpA protein, causing it to dissociate from the adpA promoter. This derepression allows for the transcription of adpA and subsequent activation of downstream genes, leading to streptomycin production and sporulation.

The this compound receptor binding assay is designed to identify and characterize compounds that can interact with ArpA, either as agonists (mimicking this compound) or antagonists (blocking this compound binding). This is achieved by measuring the ability of a test compound to compete with a radiolabeled this compound ligand for binding to the ArpA receptor.

This compound Signaling Pathway

References

- 1. Microplate gel-filtration method for radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oxfordreference.com [oxfordreference.com]

- 3. Separation of free and protein-bound ligands in the radioimmunoassay by gel filtration-centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of A-Factor in Liquid Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-Factor (2-isocapryloyl-3S-hydroxymethyl-γ-butyrolactone) is a microbial hormone that plays a critical role in the regulation of morphological differentiation and secondary metabolite production, such as streptomycin, in Streptomyces griseus and other related actinomycetes.[1][2][3][4] The detection and quantification of this compound in liquid cultures are essential for studies in microbial endocrinology, antibiotic production optimization, and the discovery of new bioactive compounds. These application notes provide detailed protocols for three common methods for this compound detection: a bioassay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Signaling Pathway

This compound initiates a signaling cascade by binding to its receptor protein, ArpA.[2] In the absence of this compound, ArpA acts as a repressor, binding to the promoter of the adpA gene and inhibiting its transcription. The binding of this compound to ArpA releases it from the DNA, allowing for the transcription of adpA. The AdpA protein is a key transcriptional activator that turns on a variety of genes, including those involved in streptomycin biosynthesis and morphological development.

Methods for this compound Detection

Several methods can be employed to detect and quantify this compound in liquid cultures, each with its own advantages in terms of sensitivity, specificity, and throughput.

This compound Bioassay

A bioassay is a fundamental method to determine the biological activity of this compound. This technique relies on an this compound-deficient mutant of Streptomyces griseus that requires exogenous this compound to produce streptomycin or to sporulate. The response of the mutant strain is proportional to the concentration of this compound.

Materials:

-

This compound producing Streptomyces strain

-

This compound deficient Streptomyces griseus mutant (indicator strain)

-

Appropriate liquid and solid culture media (e.g., YMPD)

-

Ethyl acetate or chloroform

-

Methanol

-

Sterile paper discs

-

This compound standard

-

Centrifuge

-

Rotary evaporator

-

Incubator

Protocol:

-

Culture and Extraction:

-

Inoculate the this compound producing strain into a suitable liquid medium and incubate under optimal conditions for this compound production.

-

After incubation, centrifuge the culture to pellet the cells.

-

Collect the supernatant and extract it with an equal volume of ethyl acetate or chloroform. Repeat the extraction twice.

-

Pool the organic layers and evaporate to dryness using a rotary evaporator to obtain the crude extract.

-

Reconstitute the dried extract in a small, known volume of methanol.

-

-

Bioassay Plate Preparation:

-

Prepare a spore suspension of the this compound deficient S. griseus mutant.

-

Seed a suitable agar medium with the spore suspension.

-

Pour the seeded agar into petri dishes and allow to solidify.

-

-

Assay:

-

Prepare a serial dilution of the this compound standard in methanol.

-

Apply a known volume (e.g., 10 µL) of the reconstituted sample extract and each standard dilution to separate sterile paper discs.

-

Place the discs onto the surface of the seeded agar plates.

-

Incubate the plates at the optimal temperature for the indicator strain until a clear zone of growth or streptomycin production (indicated by a zone of inhibition of a streptomycin-sensitive bacterium overlaid on the plate) is observed around the discs with active this compound.

-

-

Quantification:

-

Measure the diameter of the zones of growth or inhibition.

-

Create a standard curve by plotting the zone diameter against the logarithm of the this compound concentration for the standards.

-

Determine the this compound concentration in the sample by interpolating its zone diameter on the standard curve.

-

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative and specific method for this compound detection compared to the bioassay. This technique separates this compound from other components in the culture extract based on its physicochemical properties.

Materials:

-

Crude this compound extract (prepared as in the bioassay protocol)

-

This compound standard

-

HPLC-grade methanol, acetonitrile, and water

-

0.22 µm syringe filters

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Protocol:

-

Sample Preparation:

-

Prepare the crude this compound extract as described in the bioassay protocol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a low wavelength, such as 195 nm, as γ-butyrolactones have weak chromophores.

-

Injection Volume: 10-20 µL.

-

-

Analysis and Quantification:

-

Inject the this compound standard to determine its retention time.

-

Inject the prepared sample extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Prepare a calibration curve by injecting a series of known concentrations of the this compound standard and plotting peak area against concentration.

-

Quantify the this compound in the sample by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the detection and quantification of this compound. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Materials:

-

Crude this compound extract

-

This compound standard

-

LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

-

0.22 µm syringe filters

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reverse-phase LC column

Protocol:

-

Sample Preparation:

-

Prepare the crude this compound extract as previously described.

-

Filter the reconstituted extract through a 0.22 µm syringe filter.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) and one or two product ions for this compound need to be determined by infusing the standard.

-

-

Analysis and Quantification:

-

Optimize the MS parameters (e.g., collision energy) using the this compound standard.

-

Develop an MRM method for the specific precursor-to-product ion transitions of this compound.

-

Generate a calibration curve using the this compound standard.

-

Analyze the sample extract using the developed LC-MS/MS method.

-

Quantify this compound based on the peak area of the specific transition and the calibration curve.

-

Data Presentation

The quantitative data obtained from these methods can be summarized for comparison. The following table provides representative values for γ-butyrolactones, which can be used as a reference for this compound analysis.

| Parameter | Bioassay | HPLC-UV | LC-MS/MS |

| Principle | Biological response of an indicator strain | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |

| Specificity | Moderate | Moderate to High | Very High |

| Sensitivity | High (ng range) | Moderate (µg/mL range) | Very High (pg/mL to ng/mL range) |

| Limit of Detection (LOD) | Dependent on indicator strain sensitivity | ~1 µg/mL (for similar compounds) | 0.2-0.5 µg/mL (for GBL) |

| Limit of Quantification (LOQ) | Dependent on indicator strain sensitivity | ~5 µg/mL (for similar compounds) | 0.2-0.6 ng/mg (for GBL in complex matrices) |

| Throughput | Low to Moderate | Moderate | High |

| Equipment Cost | Low | Moderate | High |

| Recovery (%) | N/A | Typically >80% | 90-110% (for GBL in beverages) |

Note: The LOD, LOQ, and recovery values for HPLC and LC-MS/MS are based on published data for γ-butyrolactone (GBL) and may vary for this compound depending on the specific experimental conditions and matrix.

Conclusion

The choice of method for detecting this compound production in liquid culture depends on the specific research needs. The bioassay is a cost-effective method for determining the biological activity of this compound. HPLC offers a good balance of quantitative accuracy and accessibility. For the highest sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred method. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and other microbial signaling molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces griseus - ActinoBase [actinobase.org]

- 4. This compound as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Genetic Manipulation of the A-Factor Regulatory System in Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Introduction: The A-Factor System as a Master Switch for Antibiotic Production

In the genus Streptomyces, renowned producers of a vast array of antibiotics and other secondary metabolites, cellular differentiation and specialized metabolism are tightly controlled. A key regulator in many species, notably Streptomyces griseus, is the this compound (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small, diffusible signaling molecule, or microbial hormone.[1][2] The this compound system acts as a quorum-sensing mechanism; when its concentration reaches a critical threshold in a growing culture, it triggers a hierarchical signaling cascade that "switches on" the genes required for both morphological development (e.g., aerial mycelia and spore formation) and the production of secondary metabolites, such as streptomycin.[1][3][4]

This regulatory cascade presents a prime target for genetic manipulation to enhance the production of valuable compounds. By understanding and engineering the key components of this pathway, researchers can unlock or significantly increase the yield of antibiotics, making it a topic of immense interest for both academic research and industrial drug development.

The core components of the this compound signaling pathway are:

-

This compound: The γ-butyrolactone signaling molecule.

-

ArpA (this compound receptor protein): An intracellular receptor that, in the absence of this compound, acts as a DNA-binding repressor.

-

AdpA (this compound-dependent protein): A master transcriptional activator for hundreds of genes. The transcription of the adpA gene is directly repressed by ArpA.

This document provides detailed application notes, quantitative data, and experimental protocols for the targeted genetic manipulation of the this compound regulatory system.

The this compound Signaling Cascade

The mechanism of the this compound cascade is a well-defined model of de-repression:

-

Basal State (Low Cell Density): At low cell densities, the concentration of this compound is negligible. The ArpA protein is bound to the promoter region of the adpA gene, physically blocking its transcription. This keeps the entire downstream cascade in an "off" state.

-

Induction (High Cell Density): As the bacterial population grows, this compound is synthesized and its concentration increases. Once it reaches a critical intracellular concentration, this compound binds directly to the ArpA protein.

-

De-repression: This binding event causes a conformational change in ArpA, leading to its dissociation from the adpA promoter.

-

Activation: With the repressor gone, the adpA gene is transcribed and translated. The resulting AdpA protein is a pleiotropic transcriptional activator that binds to the promoter regions of a large number of genes (the AdpA regulon), directly activating the expression of genes required for morphological differentiation and secondary metabolite biosynthesis.

Visualization of the this compound Signaling Pathway

Strategies for Genetic Manipulation

Two primary strategies can be employed to constitutively activate this pathway, thereby enhancing antibiotic production:

-

Deletion of the Repressor Gene (arpA): By knocking out the arpA gene, the repression of adpA is permanently removed. This leads to constitutive expression of AdpA and subsequent activation of its target genes, independent of the this compound concentration. Mutants defective in arpA have been shown to produce streptomycin and form aerial hyphae even in the absence of this compound.

-

Overexpression of the Activator Gene (adpA): Directly increasing the cellular concentration of the AdpA protein by placing the adpA gene under the control of a strong, constitutive promoter can bypass the natural regulatory control. Overexpression of adpA has been shown to cause S. griseus to produce streptomycin earlier and in larger quantities.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound regulatory system, compiled from published literature.

Table 1: Ligand-Receptor Interaction and Concentration Thresholds

| Parameter | Value | Species | Notes | Reference |

|---|---|---|---|---|

| This compound effective concentration (in vivo) | ~1 nM (10⁻⁹ M) | S. griseus | Concentration required to restore streptomycin production in this compound deficient mutants. | |

| This compound-ArpA Dissociation Constant (Kd) | 0.7 nM | S. griseus | Indicates very high binding affinity, comparable to eukaryotic hormone receptors. | |

| ArpA-DNA binding inhibition concentration | > 32 nM | S. griseus | In vitro concentration of this compound at which ArpA no longer binds to its DNA target. |

| Peak this compound concentration (wild-type) | ~100 nM (25-30 ng/ml) | S. griseus | Reached during the mid-exponential growth phase in culture. | |

Table 2: Effects of Genetic Manipulation on Gene Expression and Production

| Genetic Modification | Target Gene | Measured Effect | Fold/Percent Change | Species | Reference |

|---|---|---|---|---|---|

| Overexpression of adpA | adpA | Transcriptional Level | +362% to +575% | S. xiamenensis | |

| Disruption of arpA | adpA | Phenotype | Constitutive expression | S. griseus | |

| Overexpression of adpA | Streptomycin | Production Timing | Earlier onset of production | S. griseus |

| Overexpression of heterologous adpA | Landomycin A | Production Titer | Significantly increased | S. cyanogenus | |

Experimental Protocols

The following sections provide detailed protocols for the genetic manipulation of the this compound system in Streptomyces.

Protocol 5.1: In-Frame Deletion of the arpA Gene via CRISPR-Cas9

This protocol describes the deletion of the arpA gene in Streptomyces using an all-in-one CRISPR-Cas9 plasmid system (e.g., pCRISPomyces-2), which is introduced from E. coli via intergeneric conjugation.

Workflow Visualization: arpA Deletion

Materials:

-

Streptomyces griseus (or other target species)

-

E. coli ET12567/pUZ8002 (or similar non-methylating donor strain)

-

pCRISPomyces-2 plasmid (or equivalent)

-

Genomic DNA from S. griseus

-

Appropriate antibiotics (e.g., Apramycin, Nalidixic Acid, Chloramphenicol, Kanamycin)

-

Reagents for PCR, Gibson Assembly, plasmid purification, and gel electrophoresis

-

Media: LB, MS agar, ISP4

Methodology:

Step 1: Design of gRNA and Homology Arms

-

gRNA Design: Identify a 20-bp protospacer sequence within the arpA coding region, immediately upstream of a 5'-NGG-3' Protospacer Adjacent Motif (PAM). Use a CRISPR design tool to minimize off-target effects.

-

Homology Arm Primer Design: Design primers to amplify ~1-2 kb regions directly upstream (Left Arm) and downstream (Right Arm) of the arpA gene from S. griseus genomic DNA. Add 20-25 bp overhangs to these primers that are homologous to the ends of the linearized pCRISPomyces-2 vector for Gibson Assembly.

Step 2: Construction of the Editing Plasmid

-

Amplify the Left and Right homology arms using high-fidelity PCR with the primers from Step 1.

-

Synthesize and anneal complementary oligos for the designed arpA-targeting gRNA.

-

Clone the annealed gRNA oligos into the pCRISPomyces-2 vector, typically via a Golden Gate assembly step.

-

Linearize the resulting gRNA-containing plasmid (e.g., by XbaI digestion).

-

Perform a Gibson Assembly reaction to ligate the amplified Left and Right homology arms into the linearized vector. This assembles the final editing plasmid, pCRISPomyces-ΔarpA.

Step 3: Transformation into E. coli

-

Transform the assembled pCRISPomyces-ΔarpA plasmid into a suitable E. coli cloning strain (e.g., DH5α) for amplification and sequence verification.

-

Isolate the verified plasmid and transform it into the non-methylating E. coli donor strain (e.g., ET12567/pUZ8002) for conjugation. Select for transformants on LB agar containing the appropriate antibiotics (e.g., Apramycin, Kanamycin, Chloramphenicol).

Step 4: Intergeneric Conjugation

-

Grow a fresh culture of the E. coli donor strain containing pCRISPomyces-ΔarpA to an OD₆₀₀ of 0.4-0.6.

-

Prepare a dense spore suspension or mycelial fragment suspension of S. griseus.

-

Mix ~10⁸ S. griseus spores with the E. coli donor cells. Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

-

Overlay the plates with 1 mL of water containing Nalidixic Acid (to kill E. coli) and Apramycin (to select for Streptomyces that have received the plasmid). Incubate at 30°C for 5-7 days until exconjugant colonies appear.

Step 5: Screening and Verification

-

Pick individual exconjugant colonies and patch them onto fresh selective plates.

-

Perform colony PCR on the patched colonies using primers that flank the arpA gene locus.

-

Wild-type: A larger PCR product corresponding to the intact arpA gene will be amplified.

-

Deletion Mutant: A smaller PCR product, corresponding to the size of the joined homology arms, will be amplified.

-

-

For positive clones, cure the pCRISPomyces plasmid by passaging the strain on non-selective media.

-

Confirm the in-frame deletion by Sanger sequencing the PCR product from the mutant strain.

Protocol 5.2: Overexpression of the adpA Gene

This protocol describes the overexpression of adpA by cloning it into an integrative expression vector (e.g., pIB139 or a derivative of pSET152) under the control of a strong constitutive promoter (e.g., ermEp*) and integrating it into the Streptomyces chromosome.

Workflow Visualization: adpA Overexpression

Materials:

-

Streptomyces griseus

-

E. coli donor strain (e.g., ET12567/pUZ8002)

-

Integrative expression vector pIB139 (Apramycin resistance, ermEp* promoter, φC31 integrase system)

-

Reagents and media as described in Protocol 5.1

Methodology:

Step 1: Amplify the adpA Gene

-

Design primers to amplify the entire coding sequence of the adpA gene from S. griseus genomic DNA.

-

Incorporate appropriate restriction sites (e.g., NdeI and EcoRI) into the 5' ends of the forward and reverse primers, respectively, to facilitate cloning into the expression vector.

Step 2: Construct the Overexpression Plasmid

-

Perform PCR to amplify the adpA gene.

-

Digest both the purified PCR product and the pIB139 vector with the selected restriction enzymes (e.g., NdeI, EcoRI).

-

Ligate the digested adpA fragment into the linearized pIB139 vector, placing it downstream of the ermEp* promoter.

-

Transform the ligation product into E. coli DH5α, select on Apramycin, and verify the construct (pIB139-adpA) by restriction digest and sequencing.

Step 3: Conjugation and Integration

-

Transform the verified pIB139-adpA plasmid into the E. coli donor strain.

-

Perform intergeneric conjugation between the E. coli donor and S. griseus as described in Protocol 5.1, Step 4.

-

Select for exconjugants on MS agar supplemented with Nalidixic Acid and Apramycin. The pIB139 vector contains the φC31 integrase system, which will mediate a site-specific integration of the entire plasmid into the attB site on the Streptomyces chromosome.

Step 4: Verification of Overexpression

-

Confirm the successful integration of the plasmid into the S. griseus genome by performing PCR using primers that span the chromosome-plasmid junction.

-

To quantify the effect of the overexpression construct, grow the wild-type and the engineered strain under identical conditions.

-

Extract total RNA at a relevant time point (e.g., late exponential phase).

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific to the adpA transcript to measure the relative increase in its expression level compared to the wild-type strain.

Conclusion and Applications

The this compound regulatory system is a powerful, centralized hub controlling secondary metabolism in Streptomyces. The genetic strategies outlined here—repressor knockout and activator overexpression—provide robust and reliable methods to de-repress this pathway. These manipulations can lead to significantly enhanced yields of known antibiotics, activate silent biosynthetic gene clusters, and shorten fermentation times, offering substantial benefits for drug discovery and industrial production processes. The protocols and data provided serve as a foundational guide for researchers aiming to harness the synthetic potential of Streptomyces.

References

- 1. Hormonal control by this compound of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Level of AdpA Directly Affects Expression of Developmental Genes in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel AdpA Homologue Negatively Regulates Morphological Differentiation in Streptomyces xiamenensis 318 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: A-Factor Extraction & Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and quantification of A-factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone) from Streptomyces griseus.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Streptomyces griseus culture is growing well (high biomass), but the this compound yield is consistently low or undetectable. What are the potential causes?

A1: High biomass with low secondary metabolite production is a common issue. Several factors related to your fermentation conditions could be the cause. Here are the primary aspects to investigate:

-

Suboptimal Media Composition: The biosynthesis of secondary metabolites like this compound is highly sensitive to the balance of nutrients. An excess of readily metabolizable carbon or nitrogen sources can promote rapid biomass accumulation at the expense of secondary metabolism.

-

Incorrect Fermentation pH: The optimal pH for Streptomyces growth may differ from the optimal pH for this compound production. For many Streptomyces species, a neutral to slightly alkaline pH is favorable for secondary metabolite production.[1]

-

Inadequate Aeration and Agitation: Oxygen is a critical component for the growth of aerobic Streptomyces and for the enzymatic reactions in the this compound biosynthetic pathway. Insufficient dissolved oxygen due to poor agitation or aeration can be a significant limiting factor.

-

Genetic Instability of the Strain: Streptomyces are known for their genetic instability, which can lead to a loss of secondary metabolite production over successive generations of subculturing.

Troubleshooting Steps:

-

Optimize Media Composition: Experiment with different carbon and nitrogen sources and ratios. For example, you can test alternative carbon sources like starch or glycerol instead of glucose.

-

Monitor and Control pH: Track the pH of your culture throughout the fermentation process and maintain it within the optimal range for this compound production (typically pH 7.0-7.5).

-

Ensure Adequate Aeration: Increase the agitation speed or the airflow rate to your fermenter to ensure sufficient dissolved oxygen levels.

-

Strain Maintenance: Revive your Streptomyces griseus strain from a frozen spore stock rather than continuously subculturing from a plate to minimize the risk of genetic mutations.

Q2: I am observing significant variability in this compound concentration between different extraction batches. What could be causing this?

A2: Variability between extraction batches can stem from inconsistencies in both the fermentation and the extraction process itself. Here are some key areas to examine:

-

Inconsistent Inoculum: The age, size, and physiological state of the inoculum can significantly impact the kinetics of this compound production in the main culture.

-

Extraction Solvent Quality and Volume: The purity of the extraction solvent (e.g., ethyl acetate) and the precise solvent-to-culture-broth ratio are critical for consistent extraction efficiency.

-

Incomplete Extraction: Insufficient mixing or contact time between the culture broth and the organic solvent can lead to incomplete extraction of this compound.

-

Variability in pH during Extraction: The pH of the aqueous phase can influence the partitioning of this compound into the organic solvent.

-

Sample Evaporation and Reconstitution: Inconsistent drying of the organic extract or variations in the reconstitution volume before analysis will directly affect the final concentration.

Troubleshooting Steps:

| Parameter | Recommendation |

| Inoculum Preparation | Standardize your inoculum preparation by using a consistent volume of a spore suspension with a known concentration. |

| Extraction Solvent | Use high-purity (HPLC-grade) ethyl acetate and maintain a consistent ratio of solvent to culture broth for all extractions. |

| Extraction Procedure | Ensure vigorous and consistent mixing (e.g., using a shaker at a fixed speed) for a standardized duration. |

| pH Control | Check and adjust the pH of the culture broth to a consistent value before extraction. |

| Sample Handling | Dry the ethyl acetate extract completely under a gentle stream of nitrogen and reconstitute the residue in a precise volume of a suitable solvent (e.g., methanol). |

Q3: My this compound bioassay results are not reproducible. What are the common sources of variability in this assay?

A3: Bioassays are inherently more variable than analytical methods like HPLC because they rely on a biological response.[2] Key sources of variability in the this compound bioassay include:

-

Physiological State of the Indicator Strain: The responsiveness of the this compound-deficient S. griseus mutant can vary depending on its growth phase and overall health.[3]

-

Inconsistent Spore Inoculum of the Indicator Strain: The density of the indicator strain on the assay plate can affect the size and clarity of the response.

-

Inaccurate Pipetting of Samples and Standards: Small errors in the volumes of the serially diluted this compound standards and the test samples will lead to significant inaccuracies in the final calculated concentration.

-

Variations in Incubation Conditions: Inconsistent temperature and humidity during incubation can affect the growth of the indicator strain and the diffusion of this compound.[4]

-

Subjectivity in Endpoint Measurement: If the endpoint is the restoration of streptomycin production, the measurement of the inhibition zone against a test organism can be subjective.

Troubleshooting Steps:

| Parameter | Recommendation |

| Indicator Strain Preparation | Prepare a fresh and standardized spore suspension of the this compound-deficient mutant for each assay. |

| Plating Technique | Ensure a uniform lawn of the indicator strain on the bioassay plates. |

| Pipetting | Use calibrated pipettes and practice consistent pipetting techniques for all dilutions and sample applications. |

| Incubation | Maintain a consistent and well-controlled incubation temperature and humidity. |

| Endpoint Measurement | If possible, use an automated or semi-automated method for measuring the response to reduce operator bias. |

Q4: I am having trouble with my HPLC analysis of this compound. What are some common issues and how can I resolve them?

A4: HPLC is a powerful tool for this compound quantification, but various issues can arise. Here is a summary of common problems and their solutions:

| Problem | Potential Causes | Solutions |

| Peak Tailing | - Active sites on the column interacting with the analyte.- Wrong mobile phase pH. | - Use a different column with a more inert stationary phase.- Adjust the mobile phase pH. |

| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the system. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the system. |

| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life. | - Use HPLC-grade solvents and filter the mobile phase.- Flush the detector cell.- Degas the mobile phase.- Replace the detector lamp. |

| Low Signal Intensity | - Low concentration of this compound in the sample.- Incorrect detection wavelength.- Sample degradation. | - Concentrate the sample before injection.- Optimize the detection wavelength for this compound.- Ensure proper sample storage and handling. |

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces griseus Culture

This protocol describes the extraction of this compound from the culture broth of S. griseus using ethyl acetate.

Materials:

-

Streptomyces griseus culture broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

Methanol (HPLC grade)

-

Centrifuge and centrifuge tubes

-

Separatory funnel

Methodology:

-

Harvesting the Culture: Centrifuge the S. griseus culture at a specified time point (e.g., after 7 days of growth) at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction:

-

Transfer the cell-free supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate to the supernatant.[5]

-

Shake vigorously for 5-10 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.

-

Allow the layers to separate. The ethyl acetate phase, containing the this compound, will be the upper layer.

-

Carefully collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize the yield.

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts.

-

Add a small amount of anhydrous sodium sulfate to the pooled extract to remove any residual water.

-

Decant the dried ethyl acetate extract into a clean, pre-weighed round-bottom flask.

-

Evaporate the ethyl acetate to dryness using a rotary evaporator at a low temperature (e.g., 40°C) or under a gentle stream of nitrogen gas.

-

-

Sample Reconstitution:

-

Once completely dry, dissolve the residue in a precise and small volume of methanol (e.g., 1 mL).

-

Transfer the reconstituted sample to a clean vial for quantification by HPLC or bioassay.

-

Protocol 2: Bioassay for this compound Activity

This bioassay is used to determine the biological activity of this compound by measuring its ability to restore streptomycin production in an this compound-deficient mutant of S. griseus.

Materials:

-

This compound-deficient Streptomyces griseus mutant strain (e.g., S. griseus HH1).

-

Spore suspension of the indicator strain.

-

Bacillus subtilis as a test organism for streptomycin activity.

-

Nutrient agar plates.

-

Sterile paper discs.

-

This compound standard of known concentration.

-

Test samples containing unknown concentrations of this compound.

Methodology:

-

Preparation of Assay Plates:

-

Prepare a lawn of the this compound-deficient S. griseus mutant on nutrient agar plates by spreading a standardized spore suspension.

-

On separate plates, prepare a lawn of Bacillus subtilis.

-

-

Sample Application:

-

Prepare serial dilutions of the this compound standard and the test samples.

-

Aseptically place sterile paper discs onto the surface of the agar plates seeded with the this compound-deficient mutant.

-

Pipette a small, precise volume (e.g., 10 µL) of each dilution of the standard and test samples onto the paper discs.

-

-

Incubation: Incubate the plates at 28°C for 3-4 days to allow for the growth of the S. griseus mutant and the production of streptomycin in response to this compound.

-

Detection of Streptomycin Production:

-

After the initial incubation, carefully transfer the agar plugs containing the grown S. griseus from the assay plates onto the surface of the plates seeded with Bacillus subtilis.

-

Incubate the B. subtilis plates at 37°C for 12-18 hours.

-

-

Data Analysis:

-

Measure the diameter of the inhibition zones around the agar plugs on the B. subtilis plates.

-

Create a standard curve by plotting the diameter of the inhibition zones against the logarithm of the this compound concentration for the standards.

-

Determine the concentration of this compound in the test samples by interpolating their inhibition zone diameters on the standard curve.

-

Visualizations

References

- 1. banglajol.info [banglajol.info]

- 2. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing HPLC for Gamma-Butyrolactones

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the HPLC separation of gamma-butyrolactones.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating gamma-butyrolactones? A1: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing gamma-butyrolactones. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1][2] Adding a small amount of acid, such as formic or phosphoric acid, can improve peak shape and separation.[1][3]

Q2: Why is it critical to separate gamma-butyrolactone (GBL) from its hydrolyzed form, gamma-hydroxybutyric acid (GHB)? A2: GBL and GHB can exist in equilibrium in aqueous solutions, and their conversion is pH-dependent.[4] In analytical methods, especially those using mass spectrometry, GHB can lose a water molecule in the ion source and be detected as GBL. Therefore, complete chromatographic separation is essential to accurately quantify each compound and avoid reporting artificially high GBL concentrations.

Q3: What type of detector is best for analyzing gamma-butyrolactones? A3: For routine analysis and quantification, a UV detector set at a low wavelength (e.g., 195 nm) can be used. However, for higher sensitivity and confirmation, a mass spectrometer (MS) is preferred. LC-MS/MS provides excellent sensitivity and specificity, allowing for the detection of low endogenous levels and confirmation in complex matrices.

Q4: Can I use a gradient elution for separating gamma-butyrolactones? A4: Yes, a gradient elution can be very effective, especially for samples containing compounds with a range of polarities. A typical gradient might start with a high aqueous content to retain polar compounds and gradually increase the organic solvent percentage to elute less polar compounds. This can help resolve GBL from GHB and other related compounds like 1,4-butanediol.

Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC analysis of gamma-butyrolactones.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My gamma-butyrolactone peak is tailing significantly. What are the possible causes and solutions?

A: Peak tailing is a common issue where the back half of the peak is wider than the front.

-

Causes & Solutions:

-

Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing.

-

Solution: Add a competing base or use a lower pH mobile phase to suppress silanol ionization. Using a modern, high-purity, end-capped column can also minimize these interactions.

-

-

Column Contamination or Degradation: Strongly retained compounds from previous injections can accumulate on the column, or the stationary phase may be degraded.

-

Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column itself.

-

-

Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

-

Solution: Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.

-

-

Q: My peaks are fronting (shark-fin shape). Why is this happening?

A: Peak fronting, where the front of the peak is sloped, is less common than tailing.

-

Causes & Solutions:

-

Sample Overload: Injecting too much sample is the most frequent cause of fronting. The stationary phase becomes saturated, and excess molecules travel through the column faster.

-

Solution: Dilute your sample or reduce the injection volume.

-

-

Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.

-

Solution: Whenever possible, dissolve and inject your sample in the mobile phase.

-

-

Problem 2: Inconsistent or Drifting Retention Times

Q: The retention time for my GBL peak is shifting between injections. What should I check?

A: Retention time instability can compromise peak identification and quantification.

-

Causes & Solutions:

-

Mobile Phase Composition: Small variations in mobile phase preparation, or changes due to evaporation of the more volatile solvent, can cause drift.

-

Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure proper mixing if using an online gradient mixer.

-

-

Temperature Fluctuations: Changes in ambient temperature can affect retention times.

-

Solution: Use a thermostatted column compartment to maintain a consistent temperature.

-

-

Poor Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention.

-

Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC methods may require longer equilibration times.

-

-

System Leaks: A leak in the pump, injector, or fittings can cause flow rate fluctuations, leading to variable retention times.

-

Solution: Check for loose fittings and replace worn pump seals.

-

-

Problem 3: Poor Resolution or No Separation

Q: I am not getting baseline separation between GBL and GHB. How can I improve resolution?

A: Achieving good resolution is key for accurate quantification.

-

Causes & Solutions:

-

Insufficiently Optimized Mobile Phase: The mobile phase composition may not be optimal for the separation.

-

Solution: Adjust the organic solvent (acetonitrile/methanol) to water ratio. Increasing the aqueous portion will generally increase the retention of polar compounds like GHB.

-

-

Incorrect pH: The ionization state of GHB is critical for its retention.

-

Solution: Add a small amount of acid (e.g., 0.1-0.2% formic acid) to the mobile phase. This suppresses the ionization of GHB, making it less polar and altering its retention relative to the neutral GBL.

-

-

Inappropriate Column: The chosen column may not be suitable.

-

Solution: Ensure you are using a high-quality C18 or a similar reversed-phase column. For very polar compounds, a polar-embedded or HILIC column might provide better retention and separation.

-

-

Experimental Protocols & Data

Optimized Experimental Protocol: RP-HPLC for GBL

This protocol provides a starting point for the separation of GBL and related compounds. Optimization will be required based on your specific instrument and sample matrix.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

-

-

Reagents and Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Sample Diluent: Prepare/dilute samples in the initial mobile phase composition.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

Start with 5% B for 4.5 minutes.

-

Ramp to 95% B over 1 minute.

-

Hold at 95% B for 4 minutes.

-

Return to 5% B over 0.1 minutes.

-

Equilibrate at 5% B for at least 3 minutes before the next injection.

-

-

Detector:

-

UV: 195 nm.

-

MS: ESI+ mode, monitoring appropriate m/z transitions for GBL and GHB.

-

-

Data Presentation: Effect of Mobile Phase on Retention

The following table summarizes typical effects of changing mobile phase parameters on the retention and separation of GBL and GHB.

| Parameter Change | Effect on GBL (Neutral) | Effect on GHB (Acidic) | Impact on Resolution |

| Increase % Organic Solvent | Decrease Retention Time | Decrease Retention Time | May decrease resolution if peaks merge |

| Decrease % Organic Solvent | Increase Retention Time | Increase Retention Time | Generally increases resolution |

| Decrease Mobile Phase pH | Minimal Change | Increase Retention Time (Suppresses ionization) | Generally improves separation from GBL |

| Increase Flow Rate | Decrease Retention Time | Decrease Retention Time | Decreases resolution, shortens run time |

Visualizations

HPLC Workflow and Troubleshooting

The following diagrams illustrate the general HPLC workflow and a logical approach to troubleshooting common separation issues.

Caption: General workflow for HPLC analysis.

Caption: Troubleshooting decision tree for HPLC issues.

References

- 1. Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 3. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

Addressing A-Factor instability and degradation during storage

Welcome to the technical support center for A-Factor (2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the instability and degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a microbial hormone, a γ-butyrolactone, that plays a crucial role in regulating secondary metabolism and morphological differentiation in Streptomyces griseus and other related bacteria.[1][2] It induces the production of commercially important antibiotics, such as streptomycin. The stability of this compound is critical for ensuring the reproducibility and accuracy of experiments, as its degradation can lead to a loss of biological activity and misleading results.

Q2: What are the main factors that cause this compound degradation?

A2: The primary factors contributing to the degradation of this compound, like other γ-butyrolactones, are hydrolysis, pH, temperature, and light exposure.[3]

-

Hydrolysis: The lactone ring of this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This process is significantly influenced by pH.

-

pH: this compound is most stable in neutral to slightly acidic conditions. It is slowly hydrolyzed under acidic conditions and rapidly degrades under basic (alkaline) conditions.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the hydrolysis of this compound.

-

Light: Exposure to light, particularly UV radiation, can cause photodegradation of γ-butyrolactones.

Q3: How should I store my this compound solutions to ensure maximum stability?

A3: To maximize the shelf-life of your this compound solutions, we recommend the following storage conditions:

-

Temperature: Store stock solutions at -20°C or lower for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.

-

pH: Maintain the pH of the solution between 6.0 and 7.0. Avoid alkaline conditions.

-

Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

-

Solvent: For stock solutions, use a dry, aprotic solvent such as ethanol or DMSO. For working solutions, use a buffered aqueous solution at a neutral or slightly acidic pH immediately before use.

Troubleshooting Guides

Issue 1: Loss of this compound activity in my experiments.

Possible Cause 1: Degradation due to improper storage.

-

Troubleshooting:

-

Review your storage conditions. Are your this compound aliquots stored at the recommended temperature and protected from light?

-

Check the pH of your buffered solutions. If you are diluting your this compound in a buffer, ensure its pH is not alkaline.

-

Prepare fresh dilutions of this compound from a new stock vial for each experiment to minimize the impact of degradation in working solutions.

-

Possible Cause 2: Hydrolysis in aqueous experimental media.

-

Troubleshooting:

-

Minimize the time this compound is in an aqueous solution before being added to your experiment.

-

If possible, adjust the pH of your experimental medium to be neutral or slightly acidic.

-

Consider performing a time-course experiment to determine the stability of this compound under your specific experimental conditions.

-

Issue 2: Inconsistent results between experiments.

Possible Cause 1: Inconsistent this compound concentration due to degradation.

-

Troubleshooting:

-

Always use freshly prepared working solutions of this compound.

-

Quantify the concentration of your this compound stock solution periodically using a validated method like HPLC to ensure its integrity.

-

Perform a bioassay to confirm the biological activity of your this compound stock.

-

Possible Cause 2: Variability in experimental conditions.

-

Troubleshooting:

-

Ensure that all experimental parameters, such as temperature, pH, and incubation times, are consistent between experiments.

-

Use a positive control with a known concentration of freshly prepared this compound in each experiment to normalize your results.

-

Quantitative Data on this compound Stability

The following table summarizes the expected stability of this compound under various storage conditions. Please note that these are general guidelines, and stability may vary depending on the specific buffer components and purity of the this compound.

| Storage Condition | Temperature | pH | Light Condition | Expected Shelf Life (Aqueous Solution) | Recommendations |

| Long-term | -20°C or below | 6.0 - 7.0 | Dark | > 1 year | Aliquot to avoid freeze-thaw cycles. |

| Short-term | 2 - 8°C | 6.0 - 7.0 | Dark | Up to 1 week | Ideal for working solutions. |

| Room Temperature | ~25°C | 6.0 - 7.0 | Dark | < 24 hours | Not recommended for storage. |

| Room Temperature | ~25°C | > 8.0 | Any | Minutes to hours | Avoid alkaline conditions. |

| Room Temperature | ~25°C | < 6.0 | Any | Days to weeks | Slower degradation than alkaline pH. |

| Any | Any | Any | Light | Unpredictable | Always protect from light. |

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. Optimization may be required for your specific instrumentation and sample matrix.

1. Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard of known concentration

-

Mobile Phase: Acetonitrile and water (gradient elution)

-

Sample Solvent: Methanol or Ethanol

2. Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a suitable ratio of A:B (e.g., 60:40), and increase the percentage of B over time to elute this compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

3. Procedure:

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the sample solvent.

-

Sample Preparation: Dilute your this compound samples to fall within the range of the standard curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the peak area of this compound in the chromatograms. Plot a standard curve of peak area versus concentration for the standards. Use the regression equation from the standard curve to calculate the concentration of this compound in your samples.[4][5]

Protocol 2: this compound Bioassay using Streptomyces griseus